5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol
CAS No.: 33083-43-1
Cat. No.: VC1989157
Molecular Formula: C5H9N3OS
Molecular Weight: 159.21 g/mol
* For research use only. Not for human or veterinary use.
![5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol - 33083-43-1](/images/structure/VC1989157.png)
Specification
CAS No. | 33083-43-1 |
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Molecular Formula | C5H9N3OS |
Molecular Weight | 159.21 g/mol |
IUPAC Name | 5-[(dimethylamino)methyl]-3H-1,3,4-oxadiazole-2-thione |
Standard InChI | InChI=1S/C5H9N3OS/c1-8(2)3-4-6-7-5(10)9-4/h3H2,1-2H3,(H,7,10) |
Standard InChI Key | QPBTXSMHGRULPT-UHFFFAOYSA-N |
SMILES | CN(C)CC1=NNC(=S)O1 |
Canonical SMILES | CN(C)CC1=NNC(=S)O1 |
Introduction
Physical and Chemical Properties
5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol exhibits specific physicochemical characteristics that influence its behavior and applications. The compound's key properties are summarized in Table 1.
Table 1: Physicochemical Properties of 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol
Property | Value |
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CAS Number | 33083-43-1 |
Molecular Formula | C5H9N3OS |
Molecular Weight | 159.21 g/mol |
Physical Appearance | White to yellow crystalline powder |
Boiling Point | 459.2°C at 760 mmHg |
Density | 1.363 g/cm³ |
PubChem CID | 589052 |
Storage Temperature | Room temperature |
MDL Number | MFCD00188509 |
The compound contains a thiol group that contributes to its reducing potential, which may translate into antioxidant activity . Like other 1,3,4-oxadiazole-2-thiol derivatives, it likely exhibits thiol-thione tautomerism, with one of the forms predominating under specific conditions .
Synthesis Methods
Several methods have been reported for the synthesis of 1,3,4-oxadiazole-2-thiol derivatives, which can be adapted for the preparation of 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol. The main synthetic route involves the reaction between an acylhydrazide and carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture .
General Synthesis Procedure
The most common synthetic approach involves the following steps:
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Preparation of the corresponding acylhydrazide
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Reaction with carbon disulfide in an alkaline medium
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Cyclization to form the oxadiazole ring
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Acidification to obtain the final product
The detailed procedure, based on similar compounds, typically involves:
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Dissolution of the appropriate hydrazide (0.01 mol) in absolute ethanol (12 mL)
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Addition of potassium hydroxide (0.03 mol) to the reaction mixture
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Upon complete dissolution of potassium hydroxide, addition of carbon disulfide (0.03 mol)
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Stirring and refluxing for 6 hours, during which hydrogen sulfide gas evolves
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Dilution with water and acidification with concentrated hydrochloric acid to pH 2-3
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Filtration, washing with water, and recrystallization from ethanol to afford the purified product
The reaction mechanism involves the formation of a dithiocarbazate intermediate, which undergoes intramolecular cyclization to form the 1,3,4-oxadiazole-2-thiol ring system.
Structural Characterization
The structural characterization of 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol and related compounds is typically performed using various analytical techniques.
Spectroscopic Analysis
Spectroscopic methods commonly employed for structural elucidation include:
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Infrared (IR) Spectroscopy: The IR spectrum typically shows characteristic absorption bands for C=N stretching (around 1628 cm⁻¹) and C-S stretching vibrations .
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides valuable information about the proton environments in the molecule. For 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol, the spectrum would show signals corresponding to the dimethylamino group and the methylene linker.
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Mass Spectrometry: Techniques such as EI-MS and HR-MS are used to confirm the molecular weight and fragmentation pattern of the compound .
Crystallographic Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of the compound. For 1,3,4-oxadiazole derivatives, crystallographic studies have revealed important structural features such as bond lengths, bond angles, and intermolecular interactions in the crystal lattice .
Hirshfeld surface analysis has been employed to investigate the crystal packing and intermolecular interactions in related 1,3,4-oxadiazole compounds, which provide insights into their solid-state behavior and potential applications .
Applications and Future Research Directions
Current Applications
5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol has potential applications in various fields:
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Pharmaceutical Intermediates: The compound can serve as a building block for the synthesis of more complex bioactive molecules .
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Research Reagents: It is used in academic and industrial research settings for investigating the properties and applications of 1,3,4-oxadiazole derivatives .
Future Research Directions
Several avenues for future research on 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol and related compounds can be identified:
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Detailed Structure-Activity Relationship Studies: Investigating how structural modifications affect the biological activities of this compound.
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Novel Synthetic Approaches: Developing more efficient and environmentally friendly methods for synthesizing the compound.
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Exploration of Biological Activities: Conducting comprehensive screening of its potential therapeutic applications, particularly in areas where 1,3,4-oxadiazole derivatives have shown promise.
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Drug Delivery Systems: Exploring its potential incorporation into drug delivery systems due to its unique structural features.
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Coordination Chemistry: Investigating its potential as a ligand in coordination complexes, leveraging its thiol group's metal-binding capabilities.
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